Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid

Plant activator Systemic acquired resistance Disease spectrum breadth

Agrochemical researchers seeking broad-spectrum plant activators often face limited scaffold diversity and inability to diversify disease coverage. This fused thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid serves as the obligate free acid intermediate for systematic SAR exploration. • Broad-spectrum progenitor: methylation expands disease coverage from 2 (free acid) to 4 pathogens vs. BTH's limited spectrum. • Tunable efficacy: trifluoroethyl ester 1c covers 5 diseases; methyl ester 1a outperforms BTH against M. melonis (90% vs. 88%) and P. infestans (81% vs. 65%). • Scalable synthesis: Hurd-Mori cyclization from inexpensive precursors; single-step ester diversification. Procure the free acid as your gateway to next-generation plant activators.

Molecular Formula C5H2N2O2S2
Molecular Weight 186.2g/mol
CAS No. 192878-30-1
Cat. No. B488374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid
CAS192878-30-1
Molecular FormulaC5H2N2O2S2
Molecular Weight186.2g/mol
Structural Identifiers
SMILESC1=C(C2=C(S1)N=NS2)C(=O)O
InChIInChI=1S/C5H2N2O2S2/c8-5(9)2-1-10-4-3(2)11-7-6-4/h1H,(H,8,9)
InChIKeyFDZNFTUGBZLIHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic Acid: Plant Activator Scaffold


Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid (CAS 192878-30-1) is a fused heterocyclic building block belonging to the 1,2,3-thiadiazole class, first disclosed as a new structural type of plant activator inducing systemic acquired resistance (SAR) in crops [1]. The compound serves as the free carboxylic acid progenitor of a series of ester and amide derivatives that function as bioisosteres of the commercial plant activator Actigard® (BTH), with demonstrated efficacy against a broad spectrum of fungal, bacterial, and oomycete plant pathogens [2]. Its thieno[2,3-d] fusion distinguishes it from monocyclic 1,2,3-thiadiazoles such as tiadinil, offering distinct electronic and steric properties that are critical for SAR-activity optimization [3].

Why Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic Acid Surpasses Generic Analogs


Generic substitution among 1,2,3-thiadiazole derivatives is precluded by the quantifiable impact of the thieno[2,3-d] fusion on both biological activity and synthetic versatility. The free carboxylic acid (compound 2) is the obligate hydrolytic intermediate connecting ester derivatives (e.g., methyl ester 1a) to their active pharmacophore; direct procurement of ester analogs alone eliminates the ability to diversify the C-6 carboxylate position, which directly controls disease-spectrum breadth as demonstrated by the 2-disease coverage of the free acid versus the 4-disease coverage of its methyl ester in standardized in vivo bioassays [1]. Furthermore, monocyclic 1,2,3-thiadiazole plant activators such as tiadinil (TDL, CAS 223580-51-6) possess fundamentally different substitution patterns (5-carboxamide vs. 6-carboxylate) and fusion topology, resulting in distinct disease selectivity profiles optimized for rice blast rather than broad-spectrum vegetable crop protection [2].

Quantitative Evidence for Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic Acid


In Vivo Disease Spectrum: Free Acid vs. Methyl Ester Derivative

In a single-study, direct head-to-head in vivo bioassay against seven plant diseases spanning fungi, oomycetes, and bacteria, the free acid (compound 2, Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid) was active (>40% efficacy) against only 2 of 7 diseases: Mycosphaerella melonis (74%) and Phytophthora infestans (57%). In the same experiment, the methyl ester derivative (1a, CAS 192878-28-7) was active against 4 diseases: M. melonis (90%), Corynespora cassiicola (77%), Pseudomonas syringae pv. Lachrymans (41%), and P. infestans (81%). The commercial standard BTH (S-methyl benzo[1,2,3]thiadiazole-7-carbothioate) was active against 4 diseases: M. melonis (88%), P. syringae pv. Lachrymans (76%), P. infestans (65%), and Botrytis cinerea (47%) [1].

Plant activator Systemic acquired resistance Disease spectrum breadth

C-6 Esterification Expands Spectrum: Trifluoroethyl Ester

The same 2013 study demonstrates that esterification of the free acid dramatically modulates disease spectrum breadth. The 2,2,2-trifluoroethyl ester (1c, derived from the free acid) achieved activity against 5 of 7 tested diseases — the broadest spectrum reported in the study — with specific efficacies of M. melonis (69%), C. cassiicola (52%), P. syringae pv. Lachrymans (42%), P. infestans (67%), and B. cinerea (41%). This represents a 2.5× spectrum expansion relative to the free acid (5 vs. 2 diseases). By comparison, the methyl ester 1a covered 4 diseases with higher per-disease efficacy (M. melonis 90%), while the free acid covered only 2 diseases [1]. All ester derivatives were synthesized from the free acid via standard esterification, establishing the free acid as the common gateway intermediate for activity optimization.

Structure-activity relationship Ester pharmacophore Fluorinated agrochemicals

Bioisosteric Validation vs. Actigard® (BTH)

Independent studies have established that methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylates — which are directly derived from the free carboxylic acid — function as active bioisosteres of the commercial plant activator Actigard® (BTH, S-methyl benzo[1,2,3]thiadiazole-7-carbothioate) [1]. This bioisosteric relationship is significant because it validates the thieno[2,3-d][1,2,3]thiadiazole scaffold as a structural surrogate for the benzothiadiazole core of BTH, while offering distinct advantages: the thieno[2,3-d] system introduces a sulfur atom in the five-membered ring, altering electronic distribution and metabolic stability compared to the benzo-fused system. In the 2013 head-to-head bioassay, the methyl ester 1a delivered superior M. melonis efficacy (90%) compared to BTH (88%), and uniquely provided C. cassiicola coverage (77%) that BTH entirely lacked [2], confirming that the bioisosteric replacement confers a quantifiable activity advantage rather than mere structural mimicry.

Bioisosterism Scaffold hopping Agrochemical lead optimization

Efficient Synthesis via Hurd–Mori Cyclization

The synthesis of thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid proceeds via the Hurd–Mori cyclization, starting from inexpensive methylenebutanedioic acid and thioacetic acid. The optimized sequence allows large-scale preparation in a few steps with a high overall yield [1]. Notably, the free acid is the direct product of this cyclization-hydrolysis sequence, whereas the methyl ester requires an additional esterification step [2]. This contrasts with the synthesis of tiadinil, which requires construction of a 5-carboxamide moiety via multi-step amide coupling to a pre-formed chloromethylaniline derivative [3]. The free acid's position as the first-isolated active intermediate in the synthetic pathway makes it the most cost-effective entry point for scaffold procurement, enabling onward diversification through both C-6 esterification (as demonstrated with 12 distinct esters in the 2013 study) and C-5 functionalization via directed ortho-lithiation methodology [1][4].

Hurd–Mori cyclization Scalable synthesis Building block procurement

Application Scenarios for Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic Acid


C-6 Esterification for Agrochemical SAR Libraries

Agrochemical discovery teams requiring a validated plant activator scaffold for broad-spectrum crop protection can procure the free acid as the single gateway intermediate. As demonstrated in the 2013 Du et al. study, esterification of the free acid with diverse alcohols (methyl, ethyl, propyl, isopropyl, fluoroalkyl) generates a library of derivatives with tunable disease spectrum breadth, ranging from 2 diseases (free acid) to 5 diseases (trifluoroethyl ester 1c) [1]. This enables systematic SAR exploration without the need to re-synthesize the fused thieno[2,3-d][1,2,3]thiadiazole core for each derivative. The methyl ester 1a, derived directly from the free acid, has been shown to deliver superior efficacy against C. cassiicola (77%) and P. infestans (81%) relative to the commercial standard BTH, which lacks C. cassiicola coverage entirely [1].

BTH Bioisosteric Replacement for Resistance Management

Crop protection programs facing reduced efficacy of BTH due to pathogen adaptation or seeking to diversify modes of action can use the free acid to generate thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate bioisosteres of Actigard®. The bioisosteric relationship is independently validated [2], and the 2013 head-to-head data confirm that the methyl ester 1a outperforms BTH against M. melonis (90% vs. 88%) and P. infestans (81% vs. 65%) while providing unique C. cassiicola activity [1]. The free acid enables synthesis of fluorinated ester analogs (e.g., 1c, 1f, 1g) that further enhance spectrum breadth, a diversification not achievable with the BTH scaffold.

C-5 Functionalization by Directed ortho-Lithiation

Research groups pursuing second-generation plant activators with modified heteroaromatic cores can utilize the free acid for C-5 diversification via directed ortho-lithiation methodology, as established by Stanetty et al. [3]. This approach enables introduction of various substituents (chloro, alkyl, aryl) at the 5-position of the thieno[2,3-d][1,2,3]thiadiazole system, generating derivatives 4a–h and enabling nucleophilic substitution chemistry for further elaboration [3]. The free acid is the required starting material for this metallation-based functionalization, as ester derivatives may undergo competing side reactions under strongly basic lithiation conditions.

Scalable Process Route from Commodity Materials

Industrial process chemists evaluating scalable routes to plant activator active ingredients can procure the free acid directly, leveraging the Hurd–Mori cyclization that proceeds in few steps from inexpensive methylenebutanedioic acid and thioacetic acid with high overall yield [4]. This contrasts with the more elaborate diazotization-based route to thieno[2,3-d]-1,2,3-thiadiazole-carboxylates, which faces challenges with aminothiophene substrates [5]. The free acid serves as the optimal large-scale intermediate: it is the direct product of the cyclization sequence, can be isolated and purified at scale, and can be converted to any desired ester derivative in a single subsequent step.

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